2-[cyclopentyl(methyl)amino]acetic acid hydrochloride
Description
Chemical Name: [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride CAS Registry Number: 257877-46-6 Molecular Formula: C₂₅H₃₆ClN₅O₃ (calculated based on structural data) Structural Features:
Properties
CAS No. |
2768326-43-6 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-[cyclopentyl(methyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(6-8(10)11)7-4-2-3-5-7;/h7H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
VJNGUMSBQAVKOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of cyclopentylamine with methyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Cyclopentylamine: Reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide.
Hydrolysis: The intermediate ester is hydrolyzed using an acid or base to yield the free acid.
Formation of Hydrochloride Salt: The free acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Used for the initial synthesis and hydrolysis steps.
Purification: Involves recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: Ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Yields ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the core "aminoacetic acid hydrochloride" structure but differ in substituents and ring systems:
| Compound Name (CAS) | Molecular Formula | Key Substituents/Rings | Molecular Weight | Pharmacological Role/Notes | References |
|---|---|---|---|---|---|
| Target Compound (257877-46-6) | C₂₅H₃₆ClN₅O₃ | Cyclopentyl, piperazine-pyrimidine, oxo | ~514.05 g/mol | Pharmaceutical impurity (Impurity E(EP)) | |
| 2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid Hydrochloride (1955548-22-7) | C₅H₁₂ClNO₂S | Methylsulfanylethyl | 185.67 g/mol | Research chemical; no therapeutic data | |
| 2-[Cyclopropyl(ethyl)amino]acetic Acid Hydrochloride (CID 43264342) | C₇H₁₃ClNO₂ | Cyclopropyl, ethyl | 180.64 g/mol | Structural simplicity; potential intermediate | |
| 2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic Acid Hydrochloride (CID 9793968) | C₉H₁₇ClNO₂ | Cyclopentyl, aminomethyl, methyl | 217.70 g/mol | Modified cyclopentyl analog; no clinical data | |
| Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride (939760-85-7) | C₁₁H₂₂ClNO₂ | Cyclohexyl, methylamino, ethyl ester | 235.75 g/mol | Esterified derivative; synthetic intermediate | |
| 2-{(4-Chlorophenyl)methylamino}acetic Acid Hydrochloride (1311317-03-9) | C₁₁H₁₅Cl₂NO₂ | 4-Chlorophenyl, ethyl | 264.15 g/mol | Aryl-substituted analog; solubility challenges |
Key Differences and Implications
Cyclopentyl vs. Cyclohexyl/Cyclopropyl Rings :
- The cyclopentyl group in the target compound offers moderate steric hindrance compared to bulkier cyclohexyl () or smaller cyclopropyl () .
- Piperazine-Pyrimidine Moiety : Unique to the target compound, this substituent likely enhances binding to biological targets (e.g., kinases or GPCRs) due to hydrogen-bonding capabilities .
Functional Groups :
- The oxo group in the target compound may increase metabolic stability compared to ester derivatives (e.g., ) .
- Hydrochloride Salt : Common across all compounds, improving solubility but requiring strict pH control during formulation.
Pharmacological Relevance :
Physicochemical Properties
| Property | Target Compound (257877-46-6) | 2-{[2-(Methylsulfanyl)ethyl]amino}acetic Acid Hydrochloride | 2-[Cyclopropyl(ethyl)amino]acetic Acid Hydrochloride |
|---|---|---|---|
| Solubility (Water) | Moderate (hydrochloride salt) | High (low molecular weight) | Moderate (cyclopropyl hindrance) |
| LogP (Predicted) | ~1.5 | ~0.8 | ~1.2 |
| Stability | Sensitive to oxidation | Stable (sulfide group) | Stable under anhydrous conditions |
Biological Activity
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is a chemical compound that has gained attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
- CAS Number : 2768326-43-6
- IUPAC Name : 2-[cyclopentyl(methyl)amino]acetic acid; hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 193.67 g/mol |
| Solubility | Soluble in water |
| Purity | 95% |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which can influence various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and contributing to its biological effects.
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, with significant effects observed in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
-
Mechanistic Insights :
- Flow cytometry analysis demonstrated that the compound triggers cell cycle arrest at the G1 phase and activates caspase pathways, which are crucial for apoptosis induction.
-
Comparative Analysis :
- In comparison with known anticancer agents like doxorubicin, this compound exhibited comparable efficacy at certain concentrations, indicating its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
